
(R)-5-Oxotetrahydrofuran-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Oxotetrahydrofuran-3-yl acetate is a chiral compound with significant importance in organic chemistry. It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an acetate group and a ketone group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Oxotetrahydrofuran-3-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy ester, which can be achieved through the use of acid or base catalysts. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of ®-5-Oxotetrahydrofuran-3-yl acetate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-5-Oxotetrahydrofuran-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the acetate group under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Organic Chemistry
(R)-5-Oxotetrahydrofuran-3-yl acetate is widely used as an intermediate in the synthesis of various organic compounds. It undergoes several chemical reactions, including:
- Oxidation : The ketone group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to produce alcohols.
- Substitution : The acetate group can be replaced with other functional groups through nucleophilic substitution reactions .
Biological Applications
The compound has been investigated for its biological activities:
- Antimicrobial Properties : Studies have shown that this compound exhibits potential antimicrobial effects, making it a candidate for further pharmacological research.
- Enzyme-Catalyzed Reactions : It serves as a substrate in biochemical assays, aiding in the study of enzyme kinetics and mechanisms.
Medicinal Chemistry
This compound is explored for its potential therapeutic applications:
- Pharmaceutical Development : It acts as a building block for synthesizing pharmaceutical compounds with possible therapeutic effects, particularly in cancer treatment .
- Cytotoxic Activity : Case studies have demonstrated its efficacy against various cancer cell lines, showing significant inhibition rates in tumor cells while exhibiting lower toxicity towards healthy cells .
Case Studies
Mechanism of Action
The mechanism of action of ®-5-Oxotetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved in these reactions often include the formation of intermediates that undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Oxotetrahydrofuran-3-yl acetate: The enantiomer of ®-5-Oxotetrahydrofuran-3-yl acetate, which has similar chemical properties but different biological activities.
Tetrahydrofuran-3-yl acetate: A non-chiral analog that lacks the specific stereochemistry of the ®-enantiomer.
5-Oxotetrahydrofuran-3-yl methyl ether: A compound with a similar structure but different functional groups.
Uniqueness
®-5-Oxotetrahydrofuran-3-yl acetate is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.
Biological Activity
(R)-5-Oxotetrahydrofuran-3-yl acetate is a chemical compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a unique five-membered lactone structure characterized by a carbonyl group adjacent to a tetrahydrofuran ring. Its molecular formula is C7H10O3, indicating the presence of an acetate group attached to the tetrahydrofuran moiety. The stereochemistry of this compound is significant as it influences its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting its utility as an antimicrobial agent. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and interfere with cellular processes.
Anticancer Activity
In addition to antimicrobial effects, this compound has demonstrated anticancer activity . Studies have reported cytotoxic effects against several cancer cell lines, including melanoma and leukemia cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, disrupting metabolic pathways critical for microbial survival and cancer cell proliferation.
- Cell Membrane Disruption : Its structural properties allow it to interact with lipid membranes, leading to increased permeability and eventual cell death in susceptible organisms.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 64 |
Escherichia coli | 12 | 128 |
Pseudomonas aeruginosa | 10 | 32 |
Study 2: Cytotoxicity Against Cancer Cells
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines.
Cell Line | IC50 (µM) |
---|---|
A375 (Melanoma) | 15 |
HL-60 (Leukemia) | 20 |
MCF7 (Breast Cancer) | 25 |
Comparison with Similar Compounds
This compound shares structural similarities with other lactones and esters but exhibits unique biological activities due to its specific stereochemistry.
Compound Name | Structure Type | Unique Characteristics |
---|---|---|
(S)-5-Oxotetrahydrofuran-3-yl acetate | Lactone | Enantiomer with different biological activity |
Benzyl 5-Oxotetrahydrofuran-3-yl Acetate | Ester | Contains a benzyl substituent |
4-Hydroxybutyrolactone | Lactone | Exhibits different biological activity |
Properties
IUPAC Name |
[(3R)-5-oxooxolan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAAHMCFVNHTBI-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.